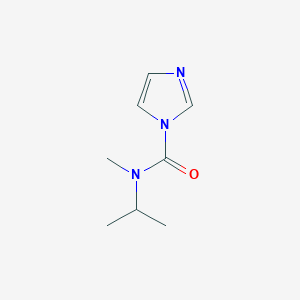
N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of imidazole derivatives with isopropyl and methyl groups under specific conditions. One common method involves the use of N-methylimidazole and isopropyl isocyanate as starting materials. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-methyl-1H-imidazole-1-carboxamide: Lacks the isopropyl group, which may result in different chemical and biological properties.
N-isopropyl-1H-imidazole-1-carboxamide: Lacks the methyl group, which can affect its reactivity and applications.
N-methyl-N-ethyl-1H-imidazole-1-carboxamide: Contains an ethyl group instead of an isopropyl group, leading to variations in its chemical behavior.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
N-methyl-N-propan-2-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-7(2)10(3)8(12)11-5-4-9-6-11/h4-7H,1-3H3 |
InChI-Schlüssel |
FKMMHOPBOBIKDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














